molecular formula C6H11NO2 B085826 2-(Cyclopropylamino)propanoic acid CAS No. 10250-97-2

2-(Cyclopropylamino)propanoic acid

Cat. No.: B085826
CAS No.: 10250-97-2
M. Wt: 129.16 g/mol
InChI Key: DOGKAHAEQCHFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)propanoic acid is a propanoic acid derivative featuring a cyclopropylamino group (-NH-cyclopropane) at the second carbon of the carboxylic acid backbone. This structural motif is significant in medicinal chemistry due to the cyclopropane ring’s unique properties, such as high ring strain and conformational rigidity, which can enhance binding affinity to biological targets and improve metabolic stability in drug molecules .

Properties

IUPAC Name

2-(cyclopropylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGKAHAEQCHFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Applications Reference ID
This compound C₆H₁₁NO₂ 129.16 None Drug scaffold, chemical synth -
2-(Cyclopropylamino)-3-phenylpropanoic acid C₁₂H₁₅NO₂ 205.26 Phenyl Peptide mimetics, inhibitors
2-(Cyclopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid C₁₀H₁₄N₃O₂ 216.24 4-methylpyrazole Antiviral agents
α-[(Cyclopropylamino)methylene]-... (Moxifloxacin analog) C₁₉H₂₀F₃NO₅ 415.37 Trifluoro, methoxy, ester Antibiotics
Cyclopentanepropanoic acid C₈H₁₄O₂ 142.20 Cyclopentane Materials science

Research and Commercial Relevance

  • Pharmaceutical Patents: Cyclopropylamino-propanoic acid derivatives are prevalent in antibiotic (e.g., Moxifloxacin) and antiviral patents, highlighting their therapeutic versatility .
  • Supplier Availability: Compounds like 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid are supplied by multiple vendors, indicating demand for specialized research reagents .

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